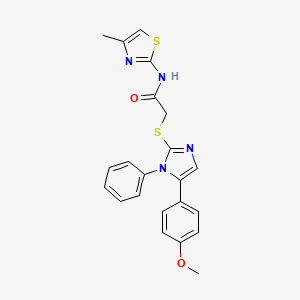
2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H20N4O2S2 and its molecular weight is 436.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is an imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the imidazole ring and subsequent modifications to introduce the thio and thiazole groups. The general synthetic route can be outlined as follows:
- Formation of Imidazole Ring : The imidazole ring is synthesized through condensation reactions involving appropriate aldehydes and amines.
- Thio Group Introduction : The thio group is introduced via reaction with a thiol or thioacetic acid derivatives.
- Thiazole Formation : The thiazole moiety is incorporated through cyclization reactions involving thioamide precursors.
The structure of the compound has been confirmed through techniques such as nuclear magnetic resonance (NMR) and single-crystal X-ray diffraction.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, imidazole derivatives have shown IC50 values in the low micromolar range against human cancer cell lines, suggesting potent antitumor properties .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A-431 | 1.61 | |
| Compound B | Jurkat | 1.98 | |
| Compound C | U251 | <10 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Imidazole derivatives are known to inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, they may target Bcl-2 proteins, leading to apoptosis in cancer cells .
Antimicrobial Properties
In addition to antitumor activity, there is emerging evidence that imidazole derivatives possess antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
Study 1: Antitumor Efficacy
A study conducted on a series of imidazole derivatives demonstrated that modifications at the phenyl ring significantly enhanced cytotoxicity against A-431 cells. The presence of a methoxy group at specific positions on the phenyl ring was crucial for increasing antitumor activity .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of imidazole derivatives revealed that certain compounds exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria. The study highlighted the potential use of these compounds in treating bacterial infections.
属性
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S2/c1-15-13-29-21(24-15)25-20(27)14-30-22-23-12-19(16-8-10-18(28-2)11-9-16)26(22)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUUAQPQSOOMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














